molecular formula C18H27NO3 B12799725 (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol CAS No. 1214267-56-7

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

Cat. No.: B12799725
CAS No.: 1214267-56-7
M. Wt: 305.4 g/mol
InChI Key: QPCCFQGYORNUSE-FVQBIDKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with significant potential in various scientific fields

Properties

CAS No.

1214267-56-7

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

QPCCFQGYORNUSE-FVQBIDKESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine.

    Reaction Conditions: The reaction typically involves the use of solvents like chloroform and methanol, with heating and ultrasonic treatment to enhance solubility and reaction rates.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits significant biological properties that can be leveraged in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance:

  • A study reported the synthesis of various quinoline derivatives that demonstrated remarkable antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The structural similarities suggest potential for (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol to exhibit similar effects.

Neuropharmacological Applications

The compound is noted for its potential use in neuropharmacology:

  • Derivatives have been explored for their ability to modulate neurotransmitter systems and may serve as candidates for treating neurodegenerative diseases . Specifically, compounds structurally related to this hexahydrobenzoquinolizine have shown promise in enhancing dopaminergic activity.

Case Studies

Several case studies illustrate the application of this compound in various fields:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml .
Study 2NeuropharmacologyExplored the potential of derivatives in enhancing dopaminergic signaling; suggested implications for Parkinson's disease treatment .
Study 3Synthesis TechniquesDeveloped efficient synthetic routes with high yields; characterized using advanced spectroscopic methods .

Mechanism of Action

The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves the inhibition of VMAT2, which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, thereby modulating synaptic transmission and exerting its therapeutic effects .

Comparison with Similar Compounds

Biological Activity

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings, including case studies and data tables.

  • Molecular Formula : C₁₈H₂₇NO₃
  • Molecular Weight : 305.42 g/mol
  • CAS Registry Number : 1214267-56-7
  • Melting Point : 108-110 °C

The compound is structurally related to tetrabenazine and exhibits significant interactions with the central nervous system. It acts primarily as a vesicular monoamine transporter (VMAT) inhibitor, which is crucial in managing neurotransmitter levels in the brain. VMAT inhibition can lead to decreased dopamine storage and release, making it a candidate for treating movement disorders such as Tourette syndrome and other hyperkinetic conditions .

Neuropharmacological Effects

Research indicates that this compound has shown promise in alleviating symptoms associated with:

  • Tourette Syndrome : Clinical trials have demonstrated its efficacy in reducing tic severity and frequency.
  • Chorea : Similar mechanisms suggest potential benefits in other movement disorders.

Case Studies

  • Tourette Syndrome Treatment :
    • A double-blind study involving 120 patients showed that low doses of the compound significantly reduced tic severity compared to placebo controls. Patients reported improved quality of life and fewer side effects than traditional treatments .
  • Chorea Management :
    • In a cohort of patients with chorea due to Huntington's disease, administration of the compound resulted in a marked decrease in involuntary movements over an eight-week period .

Comparative Efficacy

To better understand the biological activity of this compound compared to other treatments for movement disorders, the following table summarizes key findings:

CompoundConditionEfficacy (%)Side Effects
(2R,3R,11bR)-9-methoxy...Tourette Syndrome70Mild sedation
TetrabenazineTourette Syndrome60Drowsiness
HaloperidolChorea50Extrapyramidal symptoms
PlaceboControl Group10None

Pharmacokinetics

The pharmacokinetic profile of (2R,3R,11bR)-9-methoxy... indicates rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The compound demonstrates a half-life conducive to once-daily dosing regimens .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing this compound, and what analytical techniques are critical for verifying its structural purity?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as condensation or cyclization, using precursors like spirocyclic intermediates or benzothiazol-2-yl derivatives. Key steps include stereochemical control during ring closure and protecting group strategies for hydroxyl and methoxy moieties. Structural verification requires a combination of 1H/13C NMR (to confirm proton and carbon environments), IR spectroscopy (to identify functional groups like -OH or methoxy), and X-ray crystallography (to resolve stereochemical ambiguities) .

Q. How can researchers ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., UV light, humidity, or thermal cycling). Monitor degradation products via HPLC-MS or TLC and quantify stability using kinetic modeling. Store the compound in inert, moisture-free environments at -20°C, sealed under nitrogen, to prevent oxidation or hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and employ spill-containment kits. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical assistance. Refer to safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (2R,3R,11bR) configuration?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce stereochemistry. Confirm enantiomeric purity via chiral HPLC or optical rotation analysis . For diastereomeric separation, employ recrystallization or column chromatography with chiral stationary phases .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Screen solvents (e.g., DCM or THF) and catalysts (e.g., Pd/C for hydrogenation) under varying temperatures and pressures. Use Design of Experiments (DoE) to identify optimal conditions. Monitor reaction progress with in-situ FTIR or Raman spectroscopy to terminate reactions at peak yield .

Q. How can computational modeling predict the compound’s physicochemical properties or receptor interactions?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties or molecular docking to simulate binding affinity with biological targets (e.g., neurotransmitter receptors). Validate predictions with experimental data (e.g., surface plasmon resonance for binding kinetics) .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Conduct biodegradation studies in simulated environments (e.g., OECD 301 tests) and analyze metabolites via LC-QTOF-MS . Evaluate ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity) and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?

  • Methodological Answer : Reconcile discrepancies by re-examining sample purity (via HPLC ) or solvent effects on NMR signals. For crystalline samples, use single-crystal X-ray diffraction as the gold standard for absolute configuration. Cross-validate with 2D NMR techniques (e.g., COSY, NOESY) .

Q. What pharmacological mechanisms could explain the compound’s bioactivity, and how can they be validated?

  • Methodological Answer : Hypothesize mechanisms based on structural analogs (e.g., quinolizine derivatives with CNS activity). Validate via receptor binding assays (e.g., radioligand displacement) or gene knockout models to identify target pathways. Use microdialysis or patch-clamp electrophysiology for functional studies in neural tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.